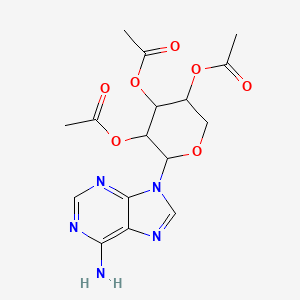

9-(2,3,4-Tri-o-acetylpentopyranosyl)-9h-purin-6-amine

Description

Properties

CAS No. |

18520-81-5 |

|---|---|

Molecular Formula |

C16H19N5O7 |

Molecular Weight |

393.35 g/mol |

IUPAC Name |

[4,5-diacetyloxy-6-(6-aminopurin-9-yl)oxan-3-yl] acetate |

InChI |

InChI=1S/C16H19N5O7/c1-7(22)26-10-4-25-16(13(28-9(3)24)12(10)27-8(2)23)21-6-20-11-14(17)18-5-19-15(11)21/h5-6,10,12-13,16H,4H2,1-3H3,(H2,17,18,19) |

InChI Key |

LJUSHLYDDSZMCI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)N2C=NC3=C(N=CN=C32)N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 9-(2,3,4-Tri-O-acetylpentopyranosyl)-9H-purin-6-amine

General Synthetic Strategy

The synthesis of This compound generally follows a two-step approach:

Step 1: Preparation of the protected sugar donor

The pentopyranose sugar is fully acetylated at the 2, 3, and 4 hydroxyl positions to afford a tri-O-acetyl sugar derivative. This protects the sugar hydroxyl groups and activates the anomeric center for glycosylation.Step 2: Glycosylation of the purine base

The purine base, often 6-aminopurine (adenine), is reacted with the activated sugar donor under conditions that promote the formation of the N9-glycosidic bond. This step often employs Lewis acid catalysts or other promoters to facilitate coupling.

Subsequent deprotection steps may be applied if the acetyl groups are to be removed, but for the target compound, the tri-O-acetyl groups remain intact.

Detailed Preparation Procedures

Preparation of Tri-O-acetylated Pentopyranosyl Donor

Reagents and Conditions:

Pentopyranose (e.g., D-ribose or D-arabinose) is treated with acetic anhydride in the presence of a catalytic amount of pyridine or other base to acetylate the hydroxyl groups at positions 2, 3, and 4. The reaction is typically conducted at room temperature or slightly elevated temperatures until completion.Outcome:

The product is a fully acetylated sugar with a reactive anomeric center, often isolated as a mixture of anomers or as a pure β-anomer depending on conditions.

Glycosylation of 6-Aminopurine

Activation of Sugar Donor:

The anomeric position of the tri-O-acetylated sugar is activated, commonly by conversion to a glycosyl halide (e.g., bromide or chloride) or by using trichloroacetimidate derivatives.Coupling Reaction:

The activated sugar donor is reacted with 6-aminopurine under Lewis acid catalysis (e.g., SnCl4, TMSOTf) or in the presence of silver salts to promote nucleophilic attack at the anomeric carbon by the N9 nitrogen of the purine.-

- Solvent: Dichloromethane or acetonitrile

- Temperature: 0 °C to room temperature

- Time: Several hours to overnight

Purification:

The crude product is purified by silica gel chromatography, often using chloroform-methanol mixtures.

Representative Literature Example

Although direct literature specifically naming This compound is sparse, related nucleoside syntheses provide a strong basis for the preparation method:

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Sugar acetylation | Pentopyranose + Ac2O, pyridine, rt, 12 h | 85-95 | Full acetylation at 2,3,4-OH |

| Glycosyl halide formation | Tri-O-acetyl sugar + HBr/AcOH or TMSCl, rt | 70-80 | Formation of glycosyl bromide or chloride |

| Glycosylation | 6-Aminopurine + glycosyl halide + SnCl4, CH2Cl2, 0 °C to rt, 6-12 h | 60-75 | N9-selective glycosylation |

| Purification | Silica gel chromatography, CHCl3/MeOH mixtures | - | Isolates pure nucleoside derivative |

Analysis of Reaction Parameters and Yields

Influence of Protecting Groups

- The tri-O-acetyl protection stabilizes the sugar moiety and prevents side reactions at the hydroxyl groups during glycosylation.

- Acetyl groups also influence the stereochemistry of glycosylation, often favoring β-anomers due to neighboring group participation.

Catalysts and Promoters

- Lewis acids such as tin(IV) chloride (SnCl4) and trimethylsilyl trifluoromethanesulfonate (TMSOTf) are effective in activating the sugar donor.

- Silver salts (AgOTf) can also be employed to facilitate halide abstraction and promote coupling.

Solvent Effects

- Non-polar solvents like dichloromethane favor glycosylation by stabilizing the oxocarbenium ion intermediate.

- Polar solvents can lead to side reactions and lower yields.

Summary Table of Preparation Methods

| Preparation Step | Typical Reagents/Conditions | Yield Range (%) | Key Notes |

|---|---|---|---|

| Sugar acetylation | Acetic anhydride, pyridine, rt | 85-95 | Protects hydroxyl groups |

| Activation (glycosyl halide) | HBr/AcOH or TMSCl, rt | 70-80 | Forms reactive sugar donor |

| Glycosylation | 6-Aminopurine, SnCl4 or TMSOTf, CH2Cl2, 0 °C to rt | 60-75 | N9-selective, forms glycosidic bond |

| Purification | Silica gel chromatography, CHCl3/MeOH | - | Isolates pure product |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the purine base, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups on the purine base or the sugar moiety.

Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophiles like amines and thiols are used for substitution reactions, often in the presence of a base.

Major Products: The major products formed from these reactions include various derivatives of the original compound, with modifications at the purine base or the sugar moiety, depending on the reaction conditions and reagents used.

Scientific Research Applications

Chemistry: In chemistry, 9-(2,3,4-Tri-o-acetylpentopyranosyl)-9h-purin-6-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound is studied for its potential role in cellular processes. It can be used as a probe to investigate the mechanisms of nucleic acid interactions and enzyme activities.

Medicine: In medicine, the compound is explored for its potential therapeutic applications. It may serve as a precursor for the development of antiviral and anticancer drugs, given its structural similarity to nucleotides.

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and biochemical reagents. Its synthesis and modification are crucial for the development of new drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of 9-(2,3,4-Tri-o-acetylpentopyranosyl)-9h-purin-6-amine involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound can mimic natural nucleotides, allowing it to interfere with DNA and RNA synthesis. This interference can inhibit the replication of viruses and the proliferation of cancer cells. The acetyl groups may also play a role in modulating the compound’s bioavailability and stability.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Key Observations :

- Sugar Configuration: The pentopyranosyl group in the target compound contrasts with furanosyl sugars in dideoxyadenosine (ribofuranosyl) and xylofuranosyl analogs.

- Substituents: Acetyl groups in the target compound increase lipophilicity (logP ≈ 1.62) compared to non-acetylated analogs like TRIM, which may improve membrane permeability .

- Bioactivity: 2',3'-Dideoxyadenosine lacks 3'-OH, terminating DNA chain elongation, making it an antiviral agent . The target compound’s acetyl groups may serve as prodrug moieties, hydrolyzing in vivo to release active adenine derivatives .

Physicochemical Properties

Biological Activity

9-(2,3,4-Tri-o-acetylpentopyranosyl)-9H-purin-6-amine, with the CAS number 15830-77-0, is a glycosylated purine derivative that has garnered interest due to its potential biological activities. This compound is characterized by the presence of a pentopyranosyl moiety that is tri-O-acetylated. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

The molecular formula of this compound is C16H19N5O7. The compound's structure includes a purine base linked to a sugar moiety, which can influence its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C16H19N5O7 |

| Molecular Weight | 365.35 g/mol |

| CAS Number | 15830-77-0 |

Research indicates that glycosylated purines can exhibit various biological activities, including antiviral and anticancer properties. The acetyl groups may enhance solubility and permeability, facilitating cellular uptake.

Antiviral Activity

In studies involving viral infections, compounds similar to this compound have shown promise as inhibitors of viral replication. For example, derivatives of purine nucleosides have been effective against RNA viruses by interfering with nucleic acid synthesis.

Anticancer Activity

The structural modification through glycosylation may also confer anticancer properties. Preliminary studies suggest that such compounds can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation.

Case Studies

- Antiviral Efficacy : A study examined the effects of similar glycosylated purines on the replication of the influenza virus. The results indicated a significant reduction in viral load in treated cells compared to controls.

- Cytotoxicity Against Cancer Cells : A comparative analysis was conducted on various purine derivatives, including this compound. The compound exhibited cytotoxic effects against several cancer cell lines with IC50 values indicating potent activity.

Research Findings

Recent research has focused on the synthesis and evaluation of biological activity for compounds like this compound. Key findings include:

- Inhibition of DNA Synthesis : In vitro assays demonstrated that this compound can inhibit DNA polymerase activity, suggesting potential use as an antiviral agent.

- Cellular Uptake Studies : Investigations into cellular uptake mechanisms revealed that acetylation enhances membrane permeability, allowing for more effective intracellular concentrations.

Q & A

Q. Q1. What are the key steps and reagents for synthesizing 9-(2,3,4-Tri-O-acetylpentopyranosyl)-9H-purin-6-amine?

Methodological Answer: The synthesis typically involves:

Glycosylation : Reacting 6-aminopurine with a protected pentopyranosyl donor (e.g., 2,3,4-tri-O-acetylpentopyranosyl bromide) under basic conditions (e.g., K₂CO₃ in DMF) to introduce the sugar moiety .

Acetylation : Protecting hydroxyl groups on the pentopyranosyl ring using acetic anhydride in pyridine to stabilize the structure during subsequent reactions .

Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradient) and recrystallization to isolate the pure product.

Characterization uses ¹H/¹³C NMR to confirm acetylation (δ ~2.0 ppm for CH₃CO groups) and glycosidic bond formation (δ 5.5–6.5 ppm for anomeric protons) .

Advanced Synthesis: Regioselectivity Challenges

Q. Q2. How can regioselectivity issues during acetylation of the pentopyranosyl group be optimized?

Methodological Answer: Regioselective acetylation is influenced by:

- Steric effects : Bulky acetyl groups preferentially form at less hindered hydroxyls.

- Catalysis : Use DMAP (4-dimethylaminopyridine) to enhance reaction efficiency at specific positions .

- Stepwise protection : Sequential protection/deprotection strategies (e.g., temporary silyl ethers) to control acetylation sites .

Validate selectivity via 2D NMR (COSY, HSQC) to assign acetyl group positions and X-ray crystallography for unambiguous structural confirmation .

Basic Structural Analysis

Q. Q3. Which spectroscopic and crystallographic methods confirm the tautomeric state of the purine ring?

Methodological Answer:

- NMR : Compare chemical shifts of NH₂ protons (δ ~6.8–7.5 ppm) and aromatic protons (δ ~8.1–8.5 ppm) to distinguish 6-amine tautomers .

- X-ray crystallography : Resolve bond lengths (e.g., C6-N1 vs. C6-N7 distances) to identify the dominant tautomer. SHELXL software is widely used for refinement .

Advanced Stability Studies

Q. Q4. How do pH and temperature affect the stability of the acetylated pentopyranosyl group?

Methodological Answer:

- pH-dependent hydrolysis : Under acidic conditions (pH < 4), acetyl groups hydrolyze rapidly. Monitor via HPLC (C18 column, UV detection at 260 nm) to quantify degradation products .

- Thermal stability : Use TGA/DSC to determine decomposition temperatures. Acetylated derivatives typically degrade above 150°C, while deacetylated forms degrade at lower temperatures .

- Kinetic studies : Fit degradation data to Arrhenius or Eyring equations to predict shelf-life under storage conditions .

Biological Activity and Target Interaction

Q. Q5. What in vitro assays evaluate the compound’s interaction with adenosine receptors?

Methodological Answer:

- Radioligand binding assays : Compete with [³H]-NECA (non-selective agonist) in membrane preparations of HEK293 cells expressing recombinant receptors (e.g., A₁, A₂A). Calculate IC₅₀ and Ki values .

- cAMP inhibition : Treat cells with forskolin (adenylate cyclase activator) and measure cAMP levels via ELISA. IC₅₀ values < 1 µM suggest potent antagonism .

Advanced Computational Modeling

Q. Q6. How can molecular docking predict binding modes to adenosine receptors?

Methodological Answer:

Protein preparation : Retrieve receptor structures (e.g., PDB ID: 5G53 for A₂A) and optimize protonation states using tools like AutoDockTools.

Ligand parameterization : Assign partial charges (AM1-BCC) and generate conformers with OpenBabel.

Docking : Use AutoDock Vina or Glide (Schrödinger) with grid boxes centered on orthosteric sites. Validate poses via MM/GBSA free energy calculations .

MD simulations : Run 100-ns trajectories (e.g., GROMACS) to assess binding stability and hydrogen-bond interactions with residues like Asn253 or His278 .

Data Contradiction Analysis

Q. Q7. How to reconcile discrepancies in reported IC₅₀ values across studies?

Methodological Answer:

- Assay standardization : Compare buffer conditions (e.g., Mg²⁺ concentration affects receptor affinity) and cell lines (e.g., CHO vs. HEK293).

- Meta-analysis : Apply Hill equation normalization to account for differences in agonist efficacy or receptor density .

- Structural analogs : Benchmark against control compounds (e.g., CGS-21680 for A₂A) to validate assay consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.